molecular formula C10H11N3O B2537971 1-[(4-Cyanophenyl)methyl]-3-methylurea CAS No. 1549291-38-4

1-[(4-Cyanophenyl)methyl]-3-methylurea

Cat. No.: B2537971
CAS No.: 1549291-38-4
M. Wt: 189.218
InChI Key: BZQQOUXHMZDJFP-UHFFFAOYSA-N
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Description

1-[(4-Cyanophenyl)methyl]-3-methylurea is an organic compound with the molecular formula C10H11N3O It is characterized by the presence of a cyanophenyl group attached to a methylurea moiety

Mechanism of Action

Target of Action

The primary target of 1-[(4-Cyanophenyl)methyl]-3-methylurea is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .

Mode of Action

This compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby preventing the uptake of glucose into cells . This compound has an IC50 value of 2 nM in vitro and inhibits glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM . It is at least 130-fold selective for GLUT1 relative to GLUT2, GLUT3, GLUT4, and a panel of 18 kinases and 68 proteins .

Biochemical Pathways

By inhibiting GLUT1, this compound disrupts the glucose metabolism pathway . This can lead to a decrease in cellular energy production, as glucose is a primary source of energy for cells. The downstream effects of this disruption can vary depending on the specific cell type and its metabolic needs .

Pharmacokinetics

It is known that this compound has low clearance rates in rats and dogs . Its distribution volume is moderate, with a half-life of 2.5 hours in rats and 22 hours in dogs . The oral bioavailability (F%) of this compound is 85% in rats and 79% in dogs , indicating good absorption and systemic availability.

Result of Action

The inhibition of GLUT1 by this compound can lead to a decrease in glucose uptake by cells . This can result in reduced energy production within the cell, potentially leading to cell death in cells that rely heavily on glucose for energy. This makes this compound a potential therapeutic agent for diseases characterized by increased glucose uptake, such as cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Cyanophenyl)methyl]-3-methylurea typically involves the reaction of 4-cyanobenzyl chloride with methylurea in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Cyanophenyl)methyl]-3-methylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Cyanophenyl)methyl]-3-methylurea has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a cyanophenyl group and a methylurea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(4-cyanophenyl)methyl]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-12-10(14)13-7-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQQOUXHMZDJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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